molecular formula C5H2BrClN4 B6291779 5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2433901-33-6

5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B6291779
CAS RN: 2433901-33-6
M. Wt: 233.45 g/mol
InChI Key: DJGPZEKCAOHSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C5H2BrClN4 . It has an average mass of 233.453 Da and a monoisotopic mass of 231.915131 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines have been synthesized in excellent yields by the oxidative cyclization of pyrimidinylhydrazines of various aryl aldehydes with one equivalent of iodobenzene diacetate in methanol .


Molecular Structure Analysis

The molecular structure of “5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine” consists of a triazolo[4,3-a]pyrazine core with bromine and chlorine substituents .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine” are not available, triazolo[4,3-a]pyrazine derivatives have been used as building blocks in the synthesis of various heterocyclic compounds .

Future Directions

The future directions for “5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-4(7)5-10-9-2-11(3)5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGPZEKCAOHSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2C(=N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.